Comparative Hepatotoxicity: (+)-Intermedine Exhibits Significantly Lower Cytotoxicity than Retrorsine and Lycopsamine in Human HepD Cells
In a direct head-to-head comparison using human hepatocytes (HepD), (+)-intermedine (Im) was found to be substantially less cytotoxic than the commonly studied PA retrorsine (Re) and its epimer lycopsamine (La). The study measured IC50 values for cell viability using the CCK-8 assay, establishing a clear rank-order of potency [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human hepatocytes (HepD) |
|---|---|
| Target Compound Data | 239.39 μM |
| Comparator Or Baseline | Lycopsamine (La): 164.06 μM; Retrorsine (Re): 126.55 μM; Senecionine (Sc): 173.71 μM |
| Quantified Difference | Intermedine is 1.46-fold less toxic than lycopsamine, 1.89-fold less toxic than retrorsine, and 1.38-fold less toxic than senecionine. |
| Conditions | HepD human hepatocyte cell line, CCK-8 assay, 48-hour exposure [1] |
Why This Matters
For risk assessment or toxicity studies, using (+)-intermedine versus a more potent analog like retrorsine results in a nearly 2-fold difference in IC50, which can critically impact dose-response modeling and regulatory hazard evaluation.
- [1] Wang, Z., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 849. Table 1. View Source
